![molecular formula C13H15BClF3O2 B1420518 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-65-0](/img/structure/B1420518.png)
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This reaction is part of the synthesis process of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Polymer Synthesis
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distribution and high regioregularity, useful in applications like organic electronics (Yokozawa et al., 2011).
Inhibitor Synthesis
The compound's derivatives, such as 2-mercapto- and 2-piperazino-methyl-phenylboronic acid, have been synthesized and found to inhibit serine proteases, including thrombin, indicating potential medical applications (Spencer et al., 2002).
Nanoparticle Creation
This chemical is involved in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles, used in biomedical imaging and sensors, exhibit high fluorescence emission with quantum yields (Fischer et al., 2013).
Molecular Structure Analysis
Studies on the molecular structure of closely related compounds, like 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, provide insights into the interactions and properties of boron-containing molecules, which can be pivotal in developing new materials and drugs (Coombs et al., 2006).
Reactions of Silanes
The synthesis of silanes containing two triflate groups, which involve derivatives of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is crucial for understanding the reactivity of organosilicon compounds, applicable in various industrial processes (Matyjaszewski & Chen, 1988).
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHHGXMHRASQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675169 | |
Record name | 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942069-65-0 | |
Record name | 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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